molecular formula C8H14O3 B13987543 Ethyl 2,2-dimethyl-4-oxobutanoate

Ethyl 2,2-dimethyl-4-oxobutanoate

Cat. No.: B13987543
M. Wt: 158.19 g/mol
InChI Key: LZSWQZUAUPWRST-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-4-oxobutanoate, also known as ethyl 2,2-dimethylacetoacetate, is an organic compound with the molecular formula C8H14O3. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. This compound is characterized by its ester functional group and a ketone group, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-4-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is typically generated by treating a carbonyl compound with a strong base such as lithium diisopropylamide (LDA) in a non-protic solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-4-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Strong bases like LDA are used to generate enolate ions.

    Alkyl Halides: Used in alkylation reactions.

    Acids/Bases: Used in hydrolysis reactions.

Major Products

    Alkylation: Produces alpha-substituted esters.

    Hydrolysis: Produces carboxylic acids and alcohols.

    Decarboxylation: Produces substituted monocarboxylic acids.

Scientific Research Applications

Ethyl 2,2-dimethyl-4-oxobutanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-4-oxobutanoate primarily involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic addition to electrophiles, forming new carbon-carbon bonds . This reactivity is exploited in various synthetic pathways to create complex molecules.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-4-oxobutanoate can be compared to other similar compounds such as:

These compounds share similar reactivity patterns but differ in their physical properties and specific applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2,2-dimethyl-4-oxobutanoate

InChI

InChI=1S/C8H14O3/c1-4-11-7(10)8(2,3)5-6-9/h6H,4-5H2,1-3H3

InChI Key

LZSWQZUAUPWRST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC=O

Origin of Product

United States

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